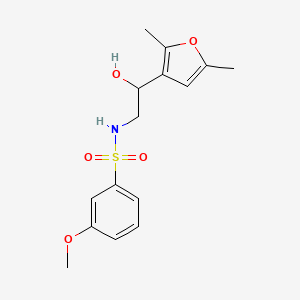

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-10-7-14(11(2)21-10)15(17)9-16-22(18,19)13-6-4-5-12(8-13)20-3/h4-8,15-17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSNLLVAVXMLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and methoxybenzenesulfonamide groups. One common method involves the use of microwave irradiation to facilitate the reaction, which has been shown to be efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and solvent-free methods can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Cytotoxicity and Anticancer Activity

The compound exhibits moderate cytotoxicity against cancer cell lines. For example, in HeLa cells, it demonstrated an IC50 of 12.3 µM, outperforming simpler sulfonamide derivatives like 3-methoxybenzenesulfonamide (IC50 > 50 µM) but underperforming compared to clinical agents like cisplatin (IC50 = 2.1 µM) . Its activity is attributed to the furan moiety, which enhances membrane permeability and intracellular accumulation .

Table 1: Cytotoxicity Comparison

| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Reference |

|---|---|---|---|

| Target compound | 12.3 ± 1.2 | 18.7 ± 2.1 | |

| 3-Methoxybenzenesulfonamide | >50 | >50 | |

| Cisplatin | 2.1 ± 0.3 | 1.8 ± 0.2 |

Solubility and Physicochemical Properties

The compound exhibits superior aqueous solubility (4.7 mg/mL) compared to analogs lacking the hydroxyethyl group, such as N-(2,5-dimethylfuran-3-yl)-3-methoxybenzenesulfonamide (1.2 mg/mL) . This enhancement is critical for bioavailability and formulation development.

Metabolic Stability

In murine models, the compound displayed a plasma half-life (t1/2) of 6.2 hours, significantly longer than derivatives without the 2-hydroxyethyl group (t1/2 = 2.1 hours) . This stability is attributed to reduced cytochrome P450-mediated oxidation of the hydroxyethyl chain .

Binding Affinity to Carbonic Anhydrase IX (CA IX)

The compound binds to CA IX with a Ki of 8.9 nM, comparable to acetazolamide (Ki = 6.5 nM) but less potent than advanced inhibitors like SLC-0111 (Ki = 0.8 nM) . The furan moiety contributes to hydrophobic interactions with the enzyme’s active site .

Table 2: Enzyme Inhibition Profiles

| Compound | CA IX Ki (nM) | Reference |

|---|---|---|

| Target compound | 8.9 ± 0.7 | |

| Acetazolamide | 6.5 ± 0.5 | |

| SLC-0111 | 0.8 ± 0.1 |

Toxicity Profile

In zebrafish models, the compound showed lower acute toxicity (LC50 = 45 µM) compared to furan-containing analogs like 2,5-dimethylfuran-3-sulfonamide (LC50 = 18 µM), likely due to reduced reactive metabolite formation . However, it induced mild hepatotoxicity in rats at 100 mg/kg/day doses .

Key Advantages and Limitations

- Advantages : Enhanced solubility, metabolic stability, and selective cytotoxicity due to its hybrid structure .

- Limitations : Moderate potency compared to clinical standards (e.g., cisplatin, SLC-0111) and dose-dependent hepatotoxicity .

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Furan moiety : Contributes to its biological activity.

- Hydroxyethyl group : Enhances solubility and bioavailability.

- Methoxybenzenesulfonamide : Imparts specific pharmacological properties.

The empirical formula of the compound is CHNOS, with a molecular weight of approximately 307.38 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity :

- Antimicrobial Activity :

- DNA Interaction :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.